molecular formula C15H10ClNO B1418937 4-Chloro-6-phenoxyquinoline CAS No. 769952-75-2

4-Chloro-6-phenoxyquinoline

Cat. No.: B1418937
CAS No.: 769952-75-2
M. Wt: 255.7 g/mol
InChI Key: JVTJCMGFQPGDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-phenoxyquinoline is a chemical compound with the molecular formula C15H10ClNO and a molecular weight of 255.70 g/mol. It is a derivative of quinoline, featuring a chlorine atom at the 4-position and a phenoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenoxyquinoline typically involves the following steps:

  • Starting Material: The synthesis begins with quinoline as the starting material.

  • Chlorination: The quinoline undergoes chlorination to introduce the chlorine atom at the 4-position.

  • Phenoxylation: The chlorinated quinoline is then treated with a phenol derivative under specific reaction conditions to introduce the phenoxy group at the 6-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-phenoxyquinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Reduced quinoline derivatives.

  • Substitution Products: Various functionalized quinoline derivatives.

Scientific Research Applications

4-Chloro-6-phenoxyquinoline has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Chloro-6-phenoxyquinoline is similar to other quinoline derivatives, such as 4-Chloro-6-methoxyquinoline and 4-Chloroquinoline the presence of the phenoxy group at the 6-position makes it unique and potentially more reactive in certain chemical reactions

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-chloro-6-phenoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTJCMGFQPGDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-phenoxyquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-phenoxyquinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-phenoxyquinoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-phenoxyquinoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-phenoxyquinoline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-phenoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.